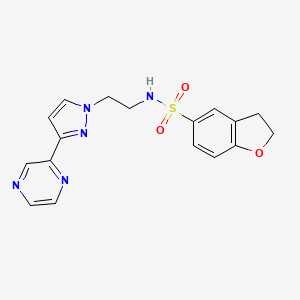

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine-substituted pyrazole moiety linked via an ethyl chain to a 2,3-dihydrobenzofuran ring. This compound is structurally distinct due to its hybrid architecture, combining a bicyclic benzofuran system with a pyrazine-pyrazole pharmacophore. The dihydrobenzofuran moiety contributes to metabolic stability compared to fully saturated analogs, while the pyrazine ring may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-26(24,14-1-2-17-13(11-14)4-10-25-17)20-7-9-22-8-3-15(21-22)16-12-18-5-6-19-16/h1-3,5-6,8,11-12,20H,4,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZAFHJPWODWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, particularly in the fields of anti-inflammatory and antitumor research.

Chemical Structure and Properties

The molecular formula of this compound includes several functional groups that are known for their biological activities. The presence of the pyrazole and pyrazinyl rings is significant, as these structures are associated with a variety of pharmacological effects.

The primary mode of action for this compound appears to be the inhibition of specific enzymes involved in inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. This suggests that this compound may exhibit similar anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds containing pyrazole and pyrazinyl groups possess antitumor effects. The interaction with mycobacterial cytochrome P450 enzymes suggests potential applications in treating infections caused by Mycobacterium tuberculosis, which could indirectly influence cancer treatment by targeting metabolic pathways essential for tumor growth.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer and leukemia models .

Antileishmanial Activity

A related study evaluated the antileishmanial activity of pyrazole derivatives against Leishmania species. Compounds with a similar structural framework demonstrated significant inhibitory concentrations (IC50) against L. amazonensis and L. infantum, suggesting that this compound could also be effective against parasitic infections .

Data Tables

Scientific Research Applications

Structural Overview

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide features a combination of pyrazine, pyrazole, and benzofuran moieties. The presence of a sulfonamide group enhances its solubility and reactivity, making it suitable for various applications.

Molecular Formula and Weight

- Molecular Formula : C15H19N7O2S

- Molecular Weight : 361.4 g/mol

Chemical Characteristics

The compound's unique structure contributes to its diverse chemical properties, including potential interactions with biological targets.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as HeLa and A375 cells. The mechanism involves apoptosis induction and inhibition of cell cycle progression, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Its interaction with molecular targets can alter enzyme activity, providing avenues for therapeutic development.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The synthesis begins with the preparation of pyrazine and pyrazole intermediates.

- Coupling Reactions : These intermediates are coupled with benzofuran derivatives under specific reaction conditions to yield the final product.

Material Science

The compound's unique chemical properties make it a candidate for developing new materials and catalysts. Its ability to interact with various substrates can lead to innovative applications in material science.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in resistant strains, suggesting its potential as a therapeutic agent.

Case Study 2: Antitumor Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis through specific signaling pathways, highlighting its potential role in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, a comparative analysis with three related compounds—Baricitinib impurities BCL, BCD, and BHM (isolated and characterized by Vaddamanu et al.)—is presented below . These compounds share functional motifs such as sulfonamide/sulfonyl groups and heterocyclic systems but differ in core structural features, enabling insights into structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Implications |

|---|---|---|---|---|

| Target Compound | Dihydrobenzofuran-sulfonamide | ~371.07 | Pyrazine, Pyrazole, Sulfonamide | Potential kinase inhibition; enhanced metabolic stability due to aromatic benzofuran |

| Lactone Impurity (BCL) | Pyrrolopyrimidine, Tetrahydrofuran | ~409.42 | Lactone, Ethylsulfonamide | Likely inactive due to hydrolytically unstable lactone |

| Dimer Impurity (BCD) | Bipyrrolopyrimidine, Azetidine | ~536.55 | Dimer, Ethylsulfonyl | High molecular weight may limit membrane permeability |

| Hydroxymethyl Impurity (BHM) | Pyrrolopyrimidine, Hydroxymethyl | ~436.48 | Hydroxymethyl, Ethylsulfonyl | Increased solubility vs. target compound |

Key Observations:

BCD’s dimeric structure introduces steric bulk, likely reducing bioavailability compared to the monomeric target .

Solubility and Stability :

- The dihydrobenzofuran ring in the target compound confers rigidity and oxidative stability, contrasting with BCL’s tetrahydrofuran-lactone, which is prone to ring-opening hydrolysis .

- BHM’s hydroxymethyl group enhances hydrophilicity, suggesting superior aqueous solubility over the target’s sulfonamide.

Synthetic Considerations :

- Impurities like BCL and BCD arise from side reactions (e.g., lactonization, dimerization) during synthesis, underscoring the importance of reaction condition optimization to avoid byproducts in the target compound’s production .

Research Findings and Implications

- Structural Characterization : All compounds, including the target, were confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry, standard practices for sulfonamide derivatives .

- Activity Prediction : The target’s pyrazine ring may favor interactions with ATP-binding pockets in kinases, whereas BCL’s pyrrolopyrimidine could exhibit off-target effects due to its resemblance to purine analogs.

- Developability : The target’s molecular weight (~371 g/mol) aligns with Lipinski’s rules for drug-likeness, whereas BCD’s higher weight (~536 g/mol) may hinder absorption .

Q & A

Q. Key techniques :

- Spectroscopy :

- Mass spectrometry : HRMS for molecular ion confirmation .

- Chromatography : HPLC with UV detection (≥95% purity threshold) .

Advanced methods : - Single-crystal X-ray diffraction for absolute configuration determination .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Target-specific kinases or proteases (e.g., fluorescence-based assays) .

- Cellular viability assays : MTT or resazurin assays in cancer/immune cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Data interpretation : Use IC/EC values with positive controls (e.g., reference inhibitors like staurosporine) .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Q. Approaches :

- Quantum chemical calculations (e.g., DFT for transition-state analysis) to identify energy barriers in key steps .

- Machine learning : Train models on reaction yield datasets (variables: solvent, temperature, catalyst) to predict optimal conditions .

Case study : ICReDD’s workflow integrates computational path searches with experimental validation, reducing trial-and-error by 40% .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Orthogonal validation : Replicate assays in independent labs with standardized protocols .

- Meta-analysis : Pool data from structurally analogous compounds (e.g., sulfonamide-pyrazole hybrids) to identify trends .

Example : Discrepancies in IC values for similar compounds may arise from assay pH or cell line variability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

Derivatization : Synthesize analogs with modifications (e.g., pyrazine → pyridine; sulfonamide → carboxamide) .

Bioactivity profiling : Compare IC values across analogs in target assays .

Computational modeling : Docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Key parameters : LogP, polar surface area, and steric bulk .

Advanced: How does this compound compare to structurally similar sulfonamide derivatives?

| Compound | Structural Features | Biological Activity | Unique Advantages |

|---|---|---|---|

| Target Compound | Pyrazine-pyrazole-dihydrobenzofuran-sulfonamide | Broad kinase inhibition | Enhanced solubility via dihydrobenzofuran |

| Furosemide | Furan-sulfonamide | Diuretic | Limited off-target effects |

| Pyrazinamide | Pyrazine-amide | Antitubercular | Specific to mycobacterial targets |

Advanced: What experimental designs mitigate batch-to-batch variability in bioactivity studies?

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., cell passage number, serum concentration) .

- Block randomization : Assign compound batches randomly across assay plates to control for confounding factors .

- QC metrics : Include internal controls (e.g., reference compound IC) in every assay run .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.